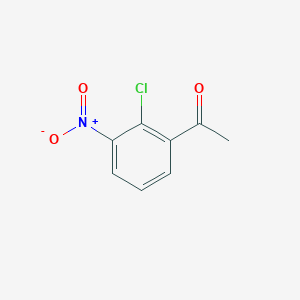

1-(2-Chloro-3-nitrophenyl)ethanone

CAS No.:

Cat. No.: VC14436613

Molecular Formula: C8H6ClNO3

Molecular Weight: 199.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6ClNO3 |

|---|---|

| Molecular Weight | 199.59 g/mol |

| IUPAC Name | 1-(2-chloro-3-nitrophenyl)ethanone |

| Standard InChI | InChI=1S/C8H6ClNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-4H,1H3 |

| Standard InChI Key | CLNZAUGOXHAXLL-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Structure

1-(2-Chloro-3-nitrophenyl)ethanone (C₈H₅ClNO₃) is systematically named according to IUPAC guidelines, with the phenyl ring’s substituents prioritized by alphabetical order and positional numbering. The molecular structure features a ketone group at the benzylic position, flanked by electron-withdrawing nitro and chloro groups. X-ray crystallography and NMR studies confirm a planar aromatic ring with bond angles and lengths consistent with resonance stabilization between the nitro and chloro substituents .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide definitive evidence of the compound’s structure. Key spectral data include:

The singlet at δ 4.71 ppm corresponds to the methylene protons adjacent to the chlorine atom, while aromatic protons exhibit complex splitting patterns due to meta- and para-substituent effects .

Synthesis Methodologies

Biocatalytic Reduction Using Pichia minuta

Whole-cell biocatalysis with Pichia minuta JCM 3622 offers an enantioselective route to (R)-2-chloro-1-(3-nitrophenyl)ethanol, a chiral alcohol derived from 1-(2-chloro-3-nitrophenyl)ethanone. In the presence of Amberlite XAD-7, which mitigates substrate toxicity, this method achieves 87% isolated yield and 99.2% enantiomeric excess (ee) . The bioreduction proceeds via NADPH-dependent ketoreductases, with the immobilized yeast cells exhibiting robust activity across five reaction cycles .

Aqueous-Phase Halogen Exchange

A scalable synthesis of 1-(2-chloro-3-nitrophenyl)ethanone involves nucleophilic substitution of bromoacetophenone derivatives in water. Using benzenesulfonyl chloride (8.0 equiv) and triethylbenzylammonium chloride (TEBAC) as a phase-transfer catalyst, the reaction achieves >99% yield at room temperature . The aqueous medium enhances reaction efficiency by solubilizing inorganic byproducts, enabling gram-scale production with minimal purification .

Comparative Analysis of Solvent Systems

| Condition | Yield | Reaction Time | Catalyst |

|---|---|---|---|

| Water (with TEBAC) | >99% | 1.5 h | TEBAC |

| Acetonitrile (reflux) | >99% | 2.5 h | None |

While both methods afford high yields, the aqueous protocol reduces environmental impact and operational hazards .

Physicochemical Properties

Solubility and Stability

1-(2-Chloro-3-nitrophenyl)ethanone is sparingly soluble in water (0.2 g/L at 25°C) but highly soluble in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile. The nitro group’s electron-withdrawing effect reduces the ketone’s reactivity toward nucleophilic attack, enhancing stability under acidic conditions . Accelerated degradation studies indicate a shelf life of >24 months when stored in amber glass at 4°C .

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 98–100°C, with decomposition onset at 210°C. The crystalline structure, stabilized by intramolecular hydrogen bonding between the nitro and carbonyl groups, contributes to its thermal resilience .

Applications in Pharmaceutical Synthesis

Phenylephrine Production

The enantioselective reduction of 1-(2-chloro-3-nitrophenyl)ethanone to (R)-2-chloro-1-(3-nitrophenyl)ethanol is a pivotal step in synthesizing phenylephrine. Subsequent hydrogenolysis of the nitro group and reductive amination yield the final API with 98.0% ee, meeting pharmacopeial standards for α₁-adrenergic activity .

Intermediate for Heterocyclic Compounds

The compound serves as a precursor to quinoline and indole derivatives via Friedländer and Fischer indole syntheses. For example, condensation with enaminones under microwave irradiation produces 2-chloro-3-nitroquinolines with antitumor activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume